molecular formula C6H6ClFN2 B3047238 4-Chloro-2-ethyl-5-fluoropyrimidine CAS No. 1359701-88-4

4-Chloro-2-ethyl-5-fluoropyrimidine

Cat. No. B3047238
CAS RN: 1359701-88-4
M. Wt: 160.58
InChI Key: LHABDPQNNJAAIJ-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-5-fluoropyrimidine is a pyrimidine derivative used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents . It is a yellow liquid .


Synthesis Analysis

The synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine involves a reactor charged with dichloromethane and 6-ethyl-5-fluoropyrimidin-4 (1 H)-one. The reaction mixture is stirred, and triethylamine is added. Phosphorus oxychloride is added over 3 hours, while the reaction temperature is kept below 35°C .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6-ethyl-5-fluoropyrimidine is C6H6ClFN2 . The molecular weight is 160.58 .


Physical And Chemical Properties Analysis

4-Chloro-6-ethyl-5-fluoropyrimidine is a yellow liquid . It has a molecular weight of 160.58 .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Chloro-2-ethyl-5-fluoropyrimidine in lab experiments is its potent activity against cancer cells, fungi, and bacteria. This makes it a valuable tool for studying the mechanisms of cell growth and proliferation, as well as for developing new therapies for cancer and infectious diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and working with this compound in the lab.

Future Directions

There are several future directions for research on 4-Chloro-2-ethyl-5-fluoropyrimidine. One area of interest is the development of new therapies for cancer and infectious diseases. Researchers are exploring the potential of using this compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is interest in developing new analogs of this compound that exhibit improved potency and selectivity. Finally, researchers are exploring the potential of using this compound as a tool for studying the mechanisms of cell growth and proliferation.
Conclusion
In conclusion, this compound is a promising compound that exhibits potent activity against cancer cells, fungi, and bacteria. Its unique structural properties make it an attractive candidate for drug development. While its mechanism of action is not fully understood, researchers are exploring its potential therapeutic applications and developing new analogs to enhance its potency and selectivity. With further research, this compound has the potential to become a valuable tool for studying the mechanisms of cell growth and proliferation and for developing new therapies for cancer and infectious diseases.

Scientific Research Applications

4-Chloro-2-ethyl-5-fluoropyrimidine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been reported to exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, this compound has been shown to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.

Safety and Hazards

4-Chloro-6-ethyl-5-fluoropyrimidine is considered hazardous. It can cause burns by all exposure routes. Specific target organ toxicity (single exposure) affects the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

4-chloro-2-ethyl-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c1-2-5-9-3-4(8)6(7)10-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHABDPQNNJAAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856136
Record name 4-Chloro-2-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1359701-88-4
Record name 4-Chloro-2-ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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